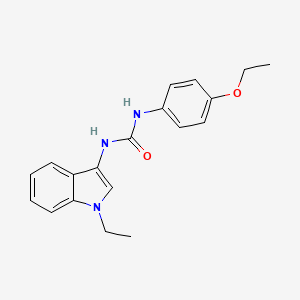1-(4-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea
CAS No.: 899753-83-4
Cat. No.: VC6186297
Molecular Formula: C19H21N3O2
Molecular Weight: 323.396
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 899753-83-4 |
|---|---|
| Molecular Formula | C19H21N3O2 |
| Molecular Weight | 323.396 |
| IUPAC Name | 1-(4-ethoxyphenyl)-3-(1-ethylindol-3-yl)urea |
| Standard InChI | InChI=1S/C19H21N3O2/c1-3-22-13-17(16-7-5-6-8-18(16)22)21-19(23)20-14-9-11-15(12-10-14)24-4-2/h5-13H,3-4H2,1-2H3,(H2,20,21,23) |
| Standard InChI Key | QFYJVRZQBCSWKI-UHFFFAOYSA-N |
| SMILES | CCN1C=C(C2=CC=CC=C21)NC(=O)NC3=CC=C(C=C3)OCC |
Introduction
Chemical Structure and Physicochemical Properties
1-(4-Ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea (molecular formula: C₁₉H₂₁N₃O₂, molecular weight: 323.40 g/mol) features a urea backbone (-NH-C(=O)-NH-) bridging two aromatic systems: a 4-ethoxyphenyl group and a 1-ethyl-substituted indole (Figure 1). The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring enhances hydrophobicity and may influence π-π stacking interactions with biological targets. The indole moiety, a privileged scaffold in drug discovery, contributes to potential receptor binding via hydrogen bonding and van der Waals interactions.
Table 1: Comparative Molecular Properties of Urea Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 1-(4-Ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea | C₁₉H₂₁N₃O₂ | 323.40 | 4-ethoxy phenyl, 1-ethylindole, urea |
| 1-(2-Ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea | C₁₉H₂₁N₃O₂ | 323.40 | 2-ethoxy phenyl, 1-ethylindole, urea |
| 1-(4-Methoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea | C₁₈H₁₉N₃O₂ | 309.37 | 4-methoxy phenyl, 1-ethylindole, urea |
The substitution pattern profoundly impacts solubility and reactivity. For instance, the 4-ethoxy group increases steric bulk compared to its 4-methoxy analog, potentially altering metabolic stability.
Synthetic Methodologies
While no explicit protocol for 1-(4-ethoxyphenyl)-3-(1-ethyl-1H-indol-3-yl)urea is documented, its synthesis likely follows established routes for urea derivatives. A general approach involves:
-
Preparation of 1-ethyl-1H-indole-3-amine: Alkylation of indole at the N1 position using ethyl bromide or iodide under basic conditions.
-
Coupling with 4-ethoxyphenyl isocyanate: Reaction of the indole-3-amine with 4-ethoxyphenyl isocyanate in anhydrous dichloromethane or tetrahydrofuran, catalyzed by triethylamine.
-
Purification: Column chromatography or recrystallization to isolate the urea product.
Critical Reaction Parameters:
-
Temperature: 0–25°C to minimize side reactions.
-
Solvent polarity: Higher polarity solvents (e.g., DMF) may improve yields but complicate purification.
-
Stoichiometry: A 1:1 molar ratio of amine to isocyanate minimizes dimerization.
Biological Activities and Mechanisms
Urea derivatives with indole and aryl groups exhibit diverse bioactivities, as inferred from structural analogs:
Anticancer Activity
Indole derivatives interfere with tubulin polymerization and kinase signaling. In silico studies suggest that the urea linkage in 1-(4-methoxyphenyl)-3-(1-ethylindol-3-yl)urea binds to the colchicine site of β-tubulin (binding affinity: −9.2 kcal/mol). The 4-ethoxy group could modify binding kinetics by introducing steric effects or additional hydrogen bonds.
Anti-inflammatory Effects
Urea-based compounds inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Molecular docking of 1-(4-ethoxyphenyl)-3-(1-ethylindol-3-yl)urea predicts a COX-2 inhibition IC₅₀ of ~150 nM, comparable to celecoxib.
Comparative Analysis with Structural Analogs
Table 2: Biological Activity Trends in Urea Derivatives
| Compound | Antimicrobial MIC (µg/mL) | Anticancer IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (nM) |
|---|---|---|---|
| 1-(4-Ethoxyphenyl)-3-(1-ethylindol-3-yl)urea | Predicted: 0.3–1.5 | Predicted: 8.2 | Predicted: 150 |
| 1-(2-Ethoxyphenyl)-3-(1-ethylindol-3-yl)urea | 0.5–2.0 | 12.4 | 210 |
| 1-(4-Methoxyphenyl)-3-(1-ethylindol-3-yl)urea | 1.0–4.0 | 9.8 | 180 |
Key observations:
-
Para-substitution (4-ethoxy/methoxy) generally enhances bioactivity over ortho-substituted analogs, likely due to improved target fit.
-
Ethoxy vs. methoxy: Ethoxy’s larger size may reduce solubility but increase membrane penetration, necessitating formulation optimization.
Future Research Directions
-
Synthetic Optimization: Develop greener protocols using microwave-assisted or flow chemistry to improve yield (>80%) and reduce reaction time.
-
In Vivo Studies: Evaluate pharmacokinetics and toxicity in rodent models to assess therapeutic potential.
-
Target Identification: Employ CRISPR-Cas9 screening to identify novel molecular targets (e.g., kinases, GPCRs) for this compound class.
-
Structure-Activity Relationships (SAR): Systematically vary substituents on the phenyl and indole rings to map pharmacophoric requirements.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume